![molecular formula C14H20N2O5 B1403160 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid CAS No. 922516-08-3](/img/structure/B1403160.png)

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid

描述

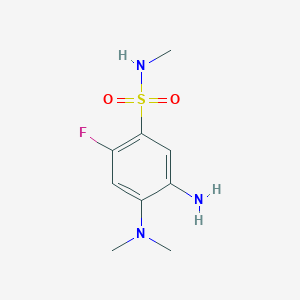

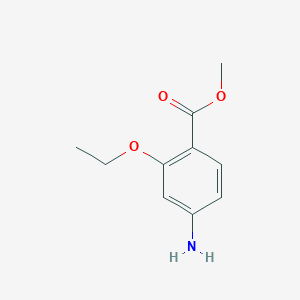

The compound “2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid” is a chemical compound with a molecular weight of 296.32 . It has a complex structure that includes a piperidine ring, which is a common motif in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It includes a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis . The compound also features an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . Finally, there is a carboxylic acid group attached to the oxazole ring .Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder . It has a storage temperature of room temperature .科学研究应用

Synthesis and Chemical Applications

Synthetic Routes and Chemical Transformations

This compound is used in various synthetic routes for creating bioactive molecules. For instance, it's utilized in the synthesis of spiro[indole-3,4′-piperidin]-2-ones, which are obtained through steps like anilide formation and intramolecular cyclization under palladium catalysis (Freund & Mederski, 2000). It also plays a role in the preparation of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in several biologically active compounds (Kong et al., 2016).

Structural Applications and Characterization

The compound is used in the structural characterization of various molecules. For example, it has been part of the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which includes crystallographic studies for molecular structure determination (Sanjeevarayappa et al., 2015).

Biological and Pharmacological Research

Role in Drug Development

The compound is instrumental in drug development, particularly in creating inhibitors and active agents. An example is its use in synthesizing novel (4-piperidinyl)-piperazine derivatives as non-selective inhibitors for certain enzymes, demonstrating significant inhibitory activities in enzyme-assay and cell-based assays (Chonan et al., 2011).

Synthesis of Biologically Active Alkaloids

This chemical is also crucial in the synthesis of biologically active alkaloids, like sedridine and ethylnorlobelol, showcasing its versatility as a chiral building block in stereoselective syntheses (Passarella et al., 2005).

Material Science and Chemistry

Photoluminescence Properties

The compound's derivatives have been studied for their photoluminescence properties, indicating potential applications in materials science and chemistry. For example, coordination polymers synthesized with related compounds exhibit strong blue fluorescence under UV light (Yu et al., 2006).

Activation and Functionalization of Molecules

It serves as an agent for activating and functionalizing molecules in chemical syntheses. This includes creating active esters and facilitating reactions with primary and secondary amines to yield amides or peptides (Basel & Hassner, 2002).

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

属性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-15-10(8-20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZIVTFRKNAYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1403077.png)

![Methyl 4-[(5-bromopentyl)thio]benzoate](/img/structure/B1403079.png)

![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)

![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)

![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)